n-Benzylmethanesulfonamide

Catalog No.
S664704
CAS No.
3989-45-5
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Benzylmethanesulfonamide

CAS Number

3989-45-5

Product Name

n-Benzylmethanesulfonamide

IUPAC Name

N-benzylmethanesulfonamide

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

JPZKJABGOSPYDD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1

Medicinal Chemistry: Anti-microbial Agent

N-Benzylmethanesulfonamide is an organic compound characterized by its sulfonamide functional group. Its molecular formula is C₈H₁₁NO₂S, and it has a molecular weight of 185.24 g/mol. The structure consists of a benzyl group attached to a methanesulfonamide moiety, making it a member of the sulfonamide family. This compound appears as a white solid and exhibits unique chemical properties due to the presence of both aromatic and sulfonamide functionalities .

, including:

  • Amination Reactions: It can serve as a substrate in the Fukuyama–Mitsunobu reaction, which is a reliable method for amination when traditional methods fail .
  • N-Alkylation: The compound can undergo copper-catalyzed aerobic N-alkylation with alcohols, yielding various derivatives. For instance, the reaction involves the use of copper(II) acetate and potassium carbonate under specific conditions to facilitate the alkylation process .
  • Oxidation Reactions: The sulfonamide group can be oxidized under certain conditions, leading to different products.

N-Benzylmethanesulfonamide exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an antimicrobial agent due to its structural similarity to known antibiotics. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thus demonstrating antibacterial properties. Additionally, compounds with similar structures have shown promise in treating various diseases, including cancer and inflammatory conditions .

The synthesis of N-benzylmethanesulfonamide can be achieved through several methods:

  • Direct Reaction of Benzylamine with Methanesulfonyl Chloride: This method involves reacting benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperatures to yield N-benzylmethanesulfonamide.
  • Electrochemical Synthesis: Recent studies have explored electrochemical methods for synthesizing N-benzylmethanesulfonamide, where electrolysis is conducted in an undivided cell using specific electrodes and current settings .
  • Copper-Catalyzed Reactions: As mentioned earlier, this compound can also be synthesized through copper-catalyzed reactions involving amides and alcohols under aerobic conditions .

N-Benzylmethanesulfonamide has several applications across various fields:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Biochemical Research: The compound is utilized in proteomics research due to its ability to modify proteins through sulfonamide interactions .
  • Chemical Synthesis: As a versatile building block, it is used in organic synthesis for developing more complex molecules.

Interaction studies involving N-benzylmethanesulfonamide focus on its binding affinity with specific biological targets, particularly enzymes involved in metabolic pathways. Research indicates that this compound can effectively inhibit certain enzymes, thereby influencing biochemical pathways related to microbial growth and proliferation. These studies are critical for understanding its potential therapeutic effects and optimizing its use in drug formulations.

N-Benzylmethanesulfonamide shares structural similarities with several other compounds within the sulfonamide class. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-Benzyl-N-methylmethanesulfonamideC₉H₁₃N₁O₂SContains an additional methyl group on nitrogen
N-Benzyl-N-(methylsulfonyl)acetamideC₁₀H₁₃N₁O₃SIncorporates an acetamide group instead of methanesulfonamide
N-Benzyl-N-isopropylmethanesulfonamideC₉H₁₃N₁O₂SFeatures an isopropyl group on nitrogen

N-Benzylmethanesulfonamide stands out due to its specific combination of benzyl and methanesulfonamide functionalities, which contribute to its unique chemical reactivity and biological activity compared to other similar compounds.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3989-45-5

Wikipedia

N-benzylmethanesulfonamide

Dates

Modify: 2023-08-15

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